molecular formula C18H35NO B452058 N-(3,3,5-trimethylcyclohexyl)nonanamide

N-(3,3,5-trimethylcyclohexyl)nonanamide

Cat. No.: B452058
M. Wt: 281.5g/mol
InChI Key: XTANOFCRLHYZHQ-UHFFFAOYSA-N
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Description

N-(3,3,5-Trimethylcyclohexyl)nonanamide is a synthetic amide derivative characterized by a cyclohexyl group substituted with three methyl groups at the 3, 3, and 5 positions and a nonanamide chain. For instance, Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide) shares the nonanamide backbone but differs in its aromatic substitution (vanillyl group) . Similarly, Homosalate (3,3,5-trimethylcyclohexyl salicylate) features the same substituted cyclohexyl group but replaces the nonanamide with a salicylate ester, highlighting its use as a UV absorber . The trimethylcyclohexyl moiety in this compound likely enhances steric bulk and lipophilicity, which could influence its stability and solubility in industrial or pharmaceutical formulations.

Properties

Molecular Formula

C18H35NO

Molecular Weight

281.5g/mol

IUPAC Name

N-(3,3,5-trimethylcyclohexyl)nonanamide

InChI

InChI=1S/C18H35NO/c1-5-6-7-8-9-10-11-17(20)19-16-12-15(2)13-18(3,4)14-16/h15-16H,5-14H2,1-4H3,(H,19,20)

InChI Key

XTANOFCRLHYZHQ-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C

Canonical SMILES

CCCCCCCCC(=O)NC1CC(CC(C1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(3,3,5-trimethylcyclohexyl)nonanamide with structurally or functionally related compounds:

Compound Molecular Formula Substituents Key Properties Applications References
This compound Likely C₁₉H₃₅NO 3,3,5-Trimethylcyclohexyl + nonanamide High lipophilicity; potential thermal stability Pharmaceuticals, personal care
Nonivamide (Pseudocapsaicin) C₁₇H₂₇NO₃ 4-Hydroxy-3-methoxybenzyl + nonanamide Capsaicin-like bioactivity; MW 293.4 g/mol Topical analgesics, food additives
Homosalate C₁₆H₂₂O₃ 3,3,5-Trimethylcyclohexyl + salicylate UV absorption (λ~306 nm); MW 262.34 g/mol Sunscreen formulations
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide C₁₃H₁₅ClN₂O₂ 4-Chlorophenyl + cyclohexanecarboxamide Antioxidant activity; hydroxamic acid functionality Antioxidant research
Dihydrocapsaicin C₁₈H₂₉NO₃ 8-Methylnonanamide + vanillyl group TRPV1 receptor agonist; MW 307.4 g/mol Neuropathic pain relief

Structural and Functional Insights

Backbone Variations: Unlike Nonivamide and Dihydrocapsaicin, which incorporate aromatic vanillyl groups, this compound features a fully aliphatic cyclohexyl substituent. Homosalate shares the 3,3,5-trimethylcyclohexyl group but uses a salicylate ester instead of an amide linkage, making it more prone to hydrolysis under alkaline conditions compared to the stable amide bond in the target compound .

Bioactivity and Applications: Nonivamide and Dihydrocapsaicin are capsaicin analogs with TRPV1 agonist activity, used in pain management. In contrast, this compound’s lack of a phenolic hydroxyl group may reduce receptor binding but enhance stability in formulations .

Physicochemical Properties: The trimethylcyclohexyl group in this compound likely confers higher melting and boiling points compared to less substituted analogs, as seen in high-density fuels derived from similar cyclohexane frameworks . Homosalate’s salicylate group enables UV-B absorption, whereas the target compound’s nonanamide chain may facilitate lipid membrane penetration, suggesting utility in transdermal delivery systems .

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